3-chloro-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-ethylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenol ring substituted with a chlorine atom at the third position and an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-2-ethylphenol can be synthesized through several methods. One common method involves the chlorination of 2-ethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reaction is usually conducted at room temperature and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, this compound is produced through a continuous process involving the chlorination of 2-ethylphenol. The reaction is carried out in a reactor equipped with temperature control and efficient mixing to ensure uniform distribution of the chlorinating agent. The product is then purified through distillation or recrystallization to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to the corresponding hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-ethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated phenols on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-ethylphenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The chlorine atom enhances its reactivity, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-ethylphenol
- 2-chloro-3-ethylphenol
- 4-chloro-2-ethylphenol
Uniqueness
3-chloro-2-ethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1227417-88-0 |
---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.